2-Cyclopropyl-5-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3,11H2,1H3 |
InChI Key |
KBHUVSQJVWZJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 5 Methoxyaniline and Its Analogs
Direct Cyclopropylation Strategies on Substituted Anilines
Direct cyclopropylation of an aniline (B41778) derivative presents an atom-economical approach to forming the target C-C bond. While challenging, methods for the direct C-H functionalization of anilines are an active area of research. bath.ac.ukresearchgate.net These reactions often employ transition metal catalysis to activate the C-H bond at a specific position for the introduction of the cyclopropyl (B3062369) group. For instance, a ruthenium(II)-Pheox complex has been utilized to catalyze the direct cyclopropylphosphonation of N,N-dialkylaniline derivatives. acs.orghueuni.edu.vn This method proceeds via the generation of a metal-carbene complex that reacts with the aniline derivative. hueuni.edu.vn While this specific example leads to a phosphonated product, it highlights the potential for direct C-H activation pathways on the aniline ring for cyclopropylation.
Another approach involves the reaction of anilines with cyclopropylboronic acid. Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been demonstrated, though this functionalizes the nitrogen atom rather than the aromatic ring. researchgate.netrsc.orgrsc.orgresearcher.life Achieving direct C-cyclopropylation often requires specific directing groups to control the regioselectivity of the reaction. thieme-connect.com
Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Cyclopropyl Bond Formation
Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for the formation of aryl-cyclopropyl bonds. organic-chemistry.orgresearchgate.netacs.org These methods typically involve the reaction of an aryl halide or triflate with a cyclopropyl-organometallic reagent. A common precursor for the synthesis of 2-cyclopropyl-5-methoxyaniline would be 2-bromo-5-methoxyaniline. maksons.co.inunimi.itnih.gov This intermediate can then be coupled with a cyclopropyl source, such as cyclopropylboronic acid or its derivatives, in a Suzuki-Miyaura type reaction. organic-chemistry.orgresearchgate.net Alternatively, tricyclopropylbismuth (B1255716) has been used as a coupling partner with aryl iodides in the presence of a palladium catalyst. researchgate.netacs.orgd-nb.info
Buchwald-Hartwig Amination Procedures in Related Systems
While not directly forming the aryl-cyclopropyl bond, the Buchwald-Hartwig amination is a crucial palladium-catalyzed reaction for synthesizing substituted anilines and can be employed in multi-step syntheses. organic-chemistry.orgresearchgate.net This reaction is instrumental in forming the C-N bond by coupling an aryl halide or triflate with an amine. In the context of synthesizing analogs or precursors, this method could be used to introduce the amino group onto a cyclopropyl- and methoxy-substituted aromatic ring. For instance, if a precursor like 1-bromo-2-cyclopropyl-5-methoxybenzene were synthesized, a subsequent Buchwald-Hartwig amination with ammonia (B1221849) or an ammonia equivalent could yield the target molecule. The synthesis of secondary cyclopropylanilines has been achieved using Buchwald-Hartwig amination of cyclopropylamine (B47189). nih.govuark.edu
Multi-Step Synthesis from Precursors Bearing Aryl, Methoxy (B1213986), and Amine Functionalities
A common and versatile approach involves a multi-step synthesis starting from readily available precursors that already contain some of the required functional groups. uva.nlcam.ac.ukrsc.org For example, a synthesis could commence with a methoxy-substituted aniline, followed by the introduction of the cyclopropyl group. One documented pathway to N-cyclopropylanilines starts with the conversion of (1-ethoxycyclopropyl)oxysilane to 1-bromo-1-ethoxycyclopropane, which then reacts with an aromatic amine to form a cyclopropyl hemiaminal ether. researchgate.net Subsequent reduction yields the N-cyclopropylaniline. researchgate.net
Another strategy involves the construction of the aniline ring itself from a functionalized cyclohexane (B81311) precursor. A copper-catalyzed dehydrogenation of carbonyl-substituted cyclohexanes has been reported for the synthesis of meta-carbonyl phenols and anilines, offering a pathway to specifically substituted anilines. nih.gov Furthermore, the synthesis of aniline-based drug precursors often relies on multi-step sequences to achieve the desired substitution pattern. uva.nl A patented method describes a one-pot, two-step reaction involving the nitro reduction and aminoalkylation of a substituted nitrobenzene (B124822) with cyclopropanecarboxaldehyde (B31225) to yield N-cyclopropylmethyl aniline compounds. google.com
Regioselective Functionalization and Isomer Control in Synthetic Routes
Controlling the position of the substituents on the aniline ring is a critical aspect of synthesizing this compound. The inherent directing effects of the amino and methoxy groups on the aromatic ring play a significant role in electrophilic aromatic substitution reactions. researchgate.net The amino group is a strong activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director.
In cross-coupling strategies, the regioselectivity is predetermined by the position of the halogen on the starting aryl halide. For direct C-H functionalization, achieving the desired regioselectivity can be more challenging and often requires the use of directing groups to guide the catalyst to the desired position. bath.ac.ukthieme-connect.com Metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of anilines, with methods being developed for ortho-, meta-, and para-selective functionalization. bath.ac.ukthieme-connect.comresearchgate.net For instance, para-selective C-H olefination of aniline derivatives has been achieved using a Pd/S,O-ligand catalytic system. uva.nl Umpolung strategies have also been developed for the para-functionalization of anilides from arylhydroxylamines. pku.edu.cn
Considerations for Industrial Scale Synthesis Methodologies
For the industrial-scale production of this compound, several factors beyond the chemical yield are crucial. These include cost-effectiveness, safety, and environmental impact. Multi-step syntheses, while versatile, can be less efficient on a large scale due to the need for multiple reaction vessels, purification steps, and the potential for cumulative yield loss. uva.nl One-pot reactions or telescoping sequences, where intermediates are not isolated, are often preferred in industrial settings to streamline the process. google.com
Continuous flow chemistry offers a promising alternative to traditional batch processing for large-scale synthesis. cam.ac.ukrsc.org This technology allows for better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. cam.ac.uk The synthesis of cyclopropylacetylene, a related cyclopropyl-containing compound, has been adapted for bulk production to overcome the limitations of small-scale methods that use toxic and expensive reagents. google.com Similarly, scalable syntheses of cyclopropylamine precursors have been developed. nih.gov The choice of starting materials is also critical, with a preference for inexpensive and readily available precursors. cam.ac.uk
Advanced Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Ring-Substituted Cyclopropyl (B3062369) Moiety
The cyclopropyl group attached to the aniline (B41778) ring is a key driver of the molecule's distinctive reactivity. Its strained three-membered ring is susceptible to a variety of transformations, particularly ring-opening reactions and processes involving the formation of radical cations.
Cyclopropyl Ring-Opening Reactions and Associated Mechanisms
The inherent ring strain of the cyclopropyl group, estimated at approximately 28 kcal/mol, makes it prone to ring-opening reactions. acs.org This process is often initiated by single-electron transfer (SET) oxidation, leading to the formation of a radical cation. acs.org The subsequent ring-opening is typically an irreversible and spontaneous process that results in the formation of a more stable distonic radical cation, which features an iminium ion and a carbon-centered radical. acs.orguark.edu
These ring-opening reactions can be triggered under various conditions, including electrochemical oxidation, photoredox catalysis, and reactions with certain chemical reagents. uark.edursc.orgnih.gov For instance, in the presence of a photosensitizer, N-cyclopropylanilines can undergo oxidation to form a radical cation, which then rapidly undergoes ring-opening. acs.org This reactivity has been harnessed in synthetic organic chemistry for the construction of five-membered carbocycles through [3+2] annulation reactions with alkenes. rsc.org The mechanism of these annulations can proceed through a chain reaction where the product radical cation oxidizes a neutral substrate molecule, regenerating the substrate radical cation. rsc.orgnih.gov
Donor-acceptor (D-A) cyclopropanes, a related class of compounds, also readily undergo ring-opening reactions. rsc.orgthieme-connect.com These reactions can be initiated by Lewis acids or nucleophiles, leading to the formation of 1,3-dipolar species that can participate in various cycloaddition reactions. rsc.orgsnnu.edu.cn The regioselectivity of the ring-opening in D-A cyclopropanes can be influenced by the substituents on the cyclopropane (B1198618) ring. thieme-connect.com
Radical Cation Formation and Electronic Stabilization Effects
The formation of a radical cation is a pivotal step in many of the reactions involving the cyclopropyl moiety of 2-Cyclopropyl-5-methoxyaniline. This species is typically generated through single-electron oxidation. acs.orgnih.gov The stability of this radical cation is significantly influenced by the electronic nature of the substituents on the aniline ring.
Electron-donating groups (EDGs), such as the methoxy (B1213986) group in this compound, play a crucial role in stabilizing the nitrogen radical cation through resonance. acs.org This stabilization has a notable effect on the subsequent reactivity. While EDGs lower the single-electron transfer oxidation potential, making the initial oxidation more favorable, they can slow down the rate of the subsequent cyclopropyl ring-opening. acs.org This is because the resonance stabilization of the nitrogen radical cation makes it less prone to undergo the structural rearrangement of ring-opening. acs.org Conversely, electron-withdrawing groups (EWGs) have the opposite effect, increasing the oxidation potential but accelerating the rate of ring-opening. acs.org
The interplay between radical cation formation and ring-opening has been utilized in mechanistic probes to study oxidative processes. acs.orgnih.gov The irreversible nature of the cyclopropyl ring-opening upon oxidation serves as a "short-circuit" to prevent the radical cation from returning to its neutral state, making it a useful tool for studying single-electron transfer events. acs.org
Reactivity of the Aniline Functional Group
The aniline portion of the molecule, consisting of the amino group and the aromatic ring, exhibits its own characteristic reactivity, which is modulated by the presence of the cyclopropyl and methoxy substituents.
Nucleophilic Reactivity of the Amine
The lone pair of electrons on the nitrogen atom of the aniline group imparts nucleophilic character to the molecule. masterorganicchemistry.com The nucleophilicity of amines is a complex property influenced by factors such as basicity, steric hindrance, and the nature of adjacent atoms. masterorganicchemistry.com In the context of this compound, the amine can participate in reactions where it acts as a nucleophile.
For example, anilines can undergo nucleophilic addition to electrophilic species. acs.org The reactivity of the amine can be influenced by the electronic properties of the substituents on the aromatic ring. The methoxy group, being an electron-donating group, increases the electron density on the nitrogen atom, potentially enhancing its nucleophilicity. However, steric hindrance from the adjacent cyclopropyl group could moderate this effect.
The amine group can also be a site for N-H bond activation, leading to the formation of N-centered radicals, which can participate in various coupling reactions. researchgate.netnih.gov
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. dalalinstitute.compressbooks.pub The rate and regioselectivity of EAS reactions are governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com
In this compound, there are three substituents to consider: the amino group (-NH2), the cyclopropyl group, and the methoxy group (-OCH3).
Amino Group (-NH2): The amino group is a powerful activating and ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. dalalinstitute.com
Methoxy Group (-OCH3): The methoxy group is also a strong activating and ortho-, para-directing group for similar reasons involving its oxygen lone pairs. dalalinstitute.com
Cyclopropyl Group: The cyclopropyl group is generally considered to be an ortho-, para-directing and weakly activating group.
The directing effects of these groups will collectively influence the position of incoming electrophiles. The powerful ortho-, para-directing nature of the amino and methoxy groups will be the dominant influence. Given their positions at C1 and C5 respectively, they will strongly direct incoming electrophiles to the positions ortho and para to them. The positions ortho to the amine are C2 (occupied by the cyclopropyl group) and C6. The position para to the amine is C4. The positions ortho to the methoxy group are C4 and C6. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are activated by both the amino and methoxy groups.
Transformations of the Methoxy Group
The methoxy group in this compound can undergo specific chemical transformations, although these are generally less central to the molecule's unique reactivity than the reactions of the cyclopropyl and aniline moieties.
One common reaction of aryl methyl ethers is ether cleavage, which can be accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This would convert the methoxy group into a hydroxyl group, yielding a phenol (B47542) derivative. The conditions required for this transformation can be harsh and may also affect other functional groups in the molecule.
Additionally, the methoxy group, as an electron-donating substituent, plays a significant role in modulating the electronic properties of the aromatic ring and influencing the reactivity of the other functional groups, as discussed in the preceding sections. acs.org
Photochemical and Redox Reactions of Aryl Cyclopropylamines
The photochemical and redox-initiated reactions of aryl cyclopropylamines, including this compound, represent a significant area of research in modern organic synthesis. These reactions leverage the unique electronic properties of the aniline moiety and the inherent ring strain of the cyclopropyl group to facilitate a variety of chemical transformations, most notably [3+2] cycloadditions. The underlying mechanisms typically involve single electron transfer (SET) processes, leading to the formation of reactive intermediates that drive the construction of complex molecular architectures.
The initiation of these reactions often occurs through photoexcitation or by the action of a chemical oxidant or reductant. In the context of photochemistry, the aryl cyclopropylamine (B47189) can be directly excited or sensitized by a photocatalyst. chemrxiv.org Upon excitation or oxidation, a one-electron transfer from the nitrogen atom of the amine occurs, generating a nitrogen-centered radical cation. acs.orgacs.org This radical cation is a key intermediate whose subsequent reactivity is dictated by the stability of the radical and the electronic nature of the substituents on the aromatic ring.
A critical step in the reaction cascade is the irreversible ring-opening of the cyclopropyl group. acs.org This process is driven by the release of the significant ring strain inherent in the three-membered ring (approximately 27.5 kcal/mol). The ring-opening of the cyclopropylamine radical cation leads to the formation of a distonic radical cation, an intermediate that possesses both a radical and a cationic center at different locations within the molecule. acs.orguark.edu This bifunctional intermediate is highly reactive and can engage in various intermolecular and intramolecular reactions.
The presence of a methoxy group on the aniline ring, as in this compound, plays a crucial role in modulating the redox properties and the subsequent reactivity of the molecule. Electron-donating groups (EDGs) like methoxy lower the oxidation potential of the aniline, making the initial single electron transfer more favorable. nih.govsci-hub.st However, the methoxy group can also stabilize the nitrogen radical cation through resonance, which can influence the rate of the subsequent cyclopropyl ring-opening. acs.org
Mechanistic Investigations of Photochemical [3+2] Cycloaddition
A prominent reaction pathway for aryl cyclopropylamines is the [3+2] cycloaddition with various olefins, which provides access to substituted cyclopentylamines. Mechanistic studies, including those on methoxy-substituted derivatives, have elucidated the key steps of this transformation. The reaction can be initiated with or without a photocatalyst. In the absence of a photocatalyst, it is proposed that an electron donor-acceptor (EDA) complex forms between the aryl cyclopropylamine and an electron-poor olefin. researchgate.net Photoexcitation of this EDA complex can trigger the single electron transfer to initiate the reaction cascade.
In photocatalyzed versions, a ruthenium or iridium complex is often employed. acs.orgnih.gov The photocatalyst, upon absorbing visible light, becomes a potent oxidant capable of abstracting an electron from the aryl cyclopropylamine. The resulting nitrogen radical cation then undergoes the characteristic ring-opening to form the distonic radical cation. This intermediate then adds to an olefin to generate a new carbon-centered radical, which subsequently cyclizes and is reduced to afford the final cyclopentylamine (B150401) product, regenerating the photocatalyst in the process. nih.gov
The influence of the methoxy substituent on the efficiency and selectivity of these cycloadditions has been noted in several studies. For instance, in photocatalyst-free [3+2] cycloadditions with α,β-unsaturated carbonyl compounds, high yields have been reported for ortho- and meta-methoxy substituted cyclopropylamines. researchgate.netchemrxiv.org This suggests that the electron-donating nature of the methoxy group facilitates the initial SET process, promoting the reaction.
Redox-Initiated Reactions
Beyond photochemical methods, the redox chemistry of aryl cyclopropylamines has been explored using electrochemical techniques. Electrocatalytic redox-neutral [3+2] annulation reactions between N-cyclopropylanilines and alkenes have been developed. rsc.org In these systems, an aryl group on the cyclopropylamine is essential to lower the redox potential and facilitate the initial oxidation at the anode to form the radical cation intermediate. rsc.org Similar to photochemical methods, substituents on the aromatic ring, including methoxy groups, have been shown to be well-tolerated in these electrochemical transformations. rsc.org
The table below summarizes the results of photochemical [3+2] cycloaddition reactions of various N-aryl cyclopropylamines with different olefins, highlighting the impact of substituents on the aromatic ring. While specific data for this compound is not detailed in the cited literature, the data for other methoxy-substituted anilines provide valuable insights into its expected reactivity.
| Aryl Cyclopropylamine | Olefin | Product Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-(p-methoxyphenyl)cyclopropylamine | Ethyl acrylate | 85 | 1.5:1 | researchgate.net |
| N-(o-methoxyphenyl)cyclopropylamine | Ethyl acrylate | 89 | 1.5:1 | researchgate.net |
| N-(m-methoxyphenyl)cyclopropylamine | Ethyl acrylate | 99 | 1.5:1 | researchgate.net |
| N-phenylcyclopropylamine | Styrene | 96 | 1:1 | nih.gov |
| N-(p-methoxyphenyl)cyclopropylamine | Styrene | 91 | 1:1 | nih.gov |
| N-phenylcyclopropylamine | Ethyl acrylate | 72 | 3:2 | chemrxiv.org |
The following table presents data on the scope of olefins in the visible-light-mediated [3+2] cycloaddition with a bicyclic cyclopropylamine, demonstrating the effect of the olefin structure on the reaction outcome.
| Cyclopropylamine | Olefin | Product Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-butyl-6-azabicyclo[3.1.0]hexane | Acrylonitrile | 68 | >20:1 | nih.govsci-hub.st |
| N-tert-butyl-6-azabicyclo[3.1.0]hexane | 2-Bromostyrene | 82 | 6:1 (cis/trans) | nih.govsci-hub.st |
| N-tert-butyl-6-azabicyclo[3.1.0]hexane | 1-Vinylnaphthalene | 75 | >20:1 | nih.govsci-hub.st |
Comprehensive Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, allows for the definitive assignment of all proton and carbon signals in 2-Cyclopropyl-5-methoxyaniline.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring. The cyclopropyl (B3062369) group will exhibit characteristic signals in the upfield region, and the methoxy (B1213986) group will present as a sharp singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.0 | m |
| Methoxy (-OCH₃) | ~3.8 | s |
| Cyclopropyl-CH | 1.8 - 2.2 | m |
| Cyclopropyl-CH₂ | 0.4 - 0.9 | m |
| Amine (-NH₂) | Broad singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-O (aromatic) | 158 - 162 |
| C-N (aromatic) | 145 - 150 |
| C-Cyclopropyl (aromatic) | 130 - 135 |
| Aromatic CH | 100 - 120 |
| Methoxy (-OCH₃) | ~55 |
| Cyclopropyl-CH | 10 - 15 |
| Cyclopropyl-CH₂ | 5 - 10 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons, as well as between the protons within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. masterorganicchemistry.com This technique would allow for the unambiguous assignment of the protonated aromatic and cyclopropyl carbons by linking them to their attached protons. masterorganicchemistry.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopic Features
The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the methoxy group and the C-N stretching of the amine will also give rise to distinct signals in the fingerprint region.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Cyclopropyl) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O Stretch (Methoxy) | 1200 - 1300 & 1000-1100 | Strong |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
Note: Predicted values are based on typical IR frequencies for the respective functional groups.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. While no specific experimental Raman spectra for this compound were found in the searched literature, it is a valuable tool for structural analysis. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the aromatic ring and the cyclopropyl ring would be expected to show strong signals in the Raman spectrum. This technique could also be used to study the conformational properties of the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is primarily defined by the aniline (B41778) chromophore, which is modified by the electronic effects of the cyclopropyl and methoxy substituents. While a specific experimental spectrum for this exact compound is not widely published, its characteristics can be inferred from data on analogous compounds. acs.orgechemi.com The aniline aromatic system typically exhibits two main absorption bands corresponding to π→π* electronic transitions. The first, a high-energy primary band (B-band), and the second, a lower-energy secondary band (E2-band), are characteristic of the benzene ring.
Both the cyclopropyl and methoxy groups are considered electron-donating. The cyclopropyl group, due to the high p-character of its C-C bonds, can conjugate with the aromatic π-system. The methoxy group donates electron density through resonance. These substituent effects are known to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted aniline. acs.orgrsc.orgrsc.org For instance, studies on N-cyclopropylanilines show a distinct absorption profile, and the addition of a methoxy group further shifts the absorption to longer wavelengths. acs.org The UV-Vis spectrum of 3-methoxyaniline, an isomer, shows an absorption maximum at 285 nm. echemi.com Theoretical studies on methoxyaniline derivatives corroborate these findings, linking electron density on the aromatic ring to the position of the λmax. rsc.orgrsc.orgsemanticscholar.org
The expected UV-Vis absorption data, based on these analyses, are summarized below.
Table 1: Predicted UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent.
| Absorption Band | Electronic Transition | Predicted λmax (nm) | Basis of Prediction |
|---|---|---|---|
| Primary (B-band) | π→π | ~245 - 255 | Bathochromic shift from aniline (~235 nm) due to substituent effects; similar to N-cyclopropylaniline. acs.org |
| Secondary (E2-band) | π→π | ~290 - 305 | Bathochromic shift from aniline (~285 nm); influenced by methoxy and cyclopropyl groups. acs.orgechemi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides critical information on the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₃NO and a monoisotopic mass of 163.0997 g/mol .
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as its protonated form, [M+H]⁺. Data for the isomeric compound, 4-Cyclopropyl-2-methoxyaniline, confirms the dominant ion at m/z 164.107, which is consistent with its molecular formula. vulcanchem.com
Under electron ionization (EI), the molecular ion (M⁺) at m/z 163 would be observed, likely as a prominent peak due to the stability of the aromatic ring. libretexts.org The fragmentation of this molecular ion is dictated by the functional groups present. Key fragmentation pathways for related aromatic amines, ethers, and cyclopropyl compounds include α-cleavage, loss of small neutral molecules, and ring opening. libretexts.orgmiamioh.edunist.gov
Predicted fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy ether linkage is a common fragmentation for anisole (B1667542) derivatives, which would yield a stable ion at m/z 148.
Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can expel a molecule of CO, a characteristic fragmentation of phenolic ethers, leading to a fragment at m/z 120.
Cyclopropyl ring fragmentation: The strained cyclopropyl ring can undergo rearrangement and fragmentation. A common pathway is the loss of ethylene (B1197577) (C₂H₄), which would result in an ion at m/z 135.
Table 2: Predicted Mass Spectrometry Fragments for this compound.
| m/z (Mass/Charge Ratio) | Proposed Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 164 | [M+H]⁺ | Protonated molecular ion (common in ESI) vulcanchem.com |
| 163 | [M]⁺• | Molecular ion (common in EI) |
| 148 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 135 | [M-C₂H₄]⁺• | Loss of ethylene from the cyclopropyl ring |
| 120 | [M-CH₃-CO]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |
X-ray Crystallography for Solid-State Structural Determination
As of this review, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. ugr.es However, the solid-state structure can be predicted by examining the crystallography of closely related aniline derivatives. nih.govresearchgate.net
The molecular geometry and intermolecular interactions are expected to be influenced by the aniline backbone. In aniline, the C-N bond length is approximately 1.40-1.41 Å, which is shorter than a typical C-N single bond, indicating some degree of π-delocalization between the nitrogen lone pair and the aromatic ring. wikipedia.org The presence of electron-donating substituents, such as methoxy and cyclopropyl groups, can influence the geometry, particularly the pyramidalization of the amino group. wikipedia.org
Table 3: Anticipated Crystallographic Parameters for this compound Based on Analogous Structures.
| Parameter | Expected Value/Feature | Basis of Prediction from Related Aniline Structures |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Commonly observed for substituted anilines. |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Frequently adopted by achiral organic molecules. |
| C(aryl)-N Bond Length | ~1.40 - 1.42 Å | Typical for anilines, reflecting partial double bond character. wikipedia.org |
| Amino Group Geometry | Slightly pyramidal | Influenced by electronic effects of substituents. |
| Dominant Intermolecular Interaction | N-H···O or N-H···N hydrogen bonds | Formation of chains or dimers is characteristic of aniline derivatives. nih.govresearchgate.net |
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Cyclopropyl-5-methoxyaniline, which governs its physical and chemical properties. These calculations can predict molecular geometry, spectroscopic signatures, and thermodynamic stability with high accuracy. rsdjournal.orguni-greifswald.de
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. physchemres.org For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVTZ, can identify the global minimum energy conformation. researchgate.netnih.gov This process involves exploring the potential energy surface to locate stable structures and the transition states that connect them.
The optimization process would focus on key dihedral angles, such as the orientation of the cyclopropyl (B3062369) group and the methoxy (B1213986) group's methyl moiety relative to the plane of the benzene (B151609) ring. The results of such a calculation provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C(aromatic)-N | 1.40 |
| C(aromatic)-C(cyclopropyl) | 1.51 | |
| C(aromatic)-O | 1.37 | |
| O-C(methyl) | 1.43 | |
| **Bond Angles (°) ** | C-N-H | 112.0 |
| C-C-C(cyclopropyl) | 60.0 | |
| C-O-C | 118.0 | |
| Dihedral Angle (°) | C-C-C-N | 180.0 |
| Note: This table is illustrative, based on typical values from DFT calculations on similar aromatic compounds. |
DFT calculations are also instrumental in predicting spectroscopic data, which is crucial for experimental characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of quantum chemistry that aids in structure verification and peak assignment. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed. mdpi.com Computational models can accurately predict the chemical shifts for the various protons and carbons in this compound, accounting for the electronic effects of the cyclopropyl, methoxy, and amino substituents. liverpool.ac.ukarxiv.org
Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental data from Fourier Transform-Infrared (FT-IR) and Raman spectroscopy. nih.gov This analysis allows for the assignment of specific spectral bands to molecular motions, such as the N-H stretching of the amine, C-H stretching of the cyclopropyl ring, and C-O stretching of the methoxy group. nih.govnih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |
| N-H Stretch (asymmetric) | 3450 | 3400-3500 |
| N-H Stretch (symmetric) | 3360 | 3300-3400 |
| C-H Stretch (aromatic) | 3050 | 3000-3100 |
| C-H Stretch (cyclopropyl) | 3010 | 3000-3080 |
| C=C Stretch (aromatic) | 1610 | 1580-1620 |
| C-N Stretch | 1280 | 1250-1340 |
| C-O Stretch (aryl-alkyl ether) | 1245 | 1230-1270 |
| Note: This table presents hypothetical data based on established correlation ranges and DFT methodologies. |
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Reaction Mechanism Elucidation through Computational Pathways
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For reactions involving this compound, DFT can be used to map the entire reaction coordinate. This includes identifying the structures and energies of reactants, transition states, intermediates, and products. core.ac.uknih.gov Such studies provide critical insights into reaction kinetics and thermodynamics. For instance, in a potential electrophilic aromatic substitution reaction, calculations could determine whether substitution occurs ortho or para to the strongly activating amino group and how the cyclopropyl and methoxy groups influence this regioselectivity. Similarly, computational analysis of the photocycloaddition reactions involving related cyclopropylamines has been used to understand the stereochemical outcomes by modeling the relevant transition states. nih.gov
Analysis of Molecular Orbital Characteristics and Reactivity Descriptors
The reactivity of this compound can be rationalized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify aspects of reactivity. uni-greifswald.de These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). uni-greifswald.de Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms and the aromatic ring, indicating these are the primary sites for electrophilic interaction.
Table 3: Hypothetical Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron donating ability |
| LUMO Energy (E_LUMO) | - | Electron accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron attracting power |
| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Propensity to accept electrons |
| Note: This table defines key reactivity descriptors derived from computational chemistry. |
Conformational Analysis and Intermolecular Interactions
Furthermore, computational methods can analyze intermolecular interactions, such as the hydrogen bonds formed by the amine group. The N-H groups can act as hydrogen bond donors, interacting with solvent molecules or other functional groups in a larger assembly. Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular contacts in a crystal lattice, providing insights into the packing arrangement and dominant interactions. researchgate.netresearchgate.net For this compound, this analysis would likely highlight the importance of N-H···O or N-H···N hydrogen bonds and H···H contacts in its solid-state structure. researchgate.net
Derivatization Strategies and Applications As Advanced Chemical Building Blocks
Synthesis of Functionalized Derivatives for Organic Synthesis and Advanced Materials
The chemical reactivity of 2-cyclopropyl-5-methoxyaniline allows for its modification into a variety of functionalized derivatives. These derivatives are instrumental in organic synthesis and the creation of advanced materials with tailored properties. The primary sites for derivatization include the amine group, the aromatic ring, and the potential for the entire molecule to be incorporated into larger, more complex structures.
The aniline (B41778) moiety of this compound is a key functional group for the construction of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. nih.gov
Quinoline (B57606) Derivatives: Quinolines are a significant class of heterocycles, and several synthetic methods can utilize anilines as precursors. nih.goviipseries.org Established name reactions for quinoline synthesis are often adaptable for substituted anilines like this compound.
Skraup-Doebner-von Miller Reaction: This classic method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds (which can be formed in situ from glycerol) in the presence of an acid and an oxidizing agent. iipseries.org Adapting this for this compound would theoretically produce quinolines with the cyclopropyl (B3062369) and methoxy (B1213986) groups retained on the benzene (B151609) portion of the heterocycle.
Combes Quinoline Synthesis: This reaction condenses anilines with β-diketones under acidic conditions.
Pfitzinger Reaction: This involves the reaction of an aniline with isatin (B1672199) (or its derivatives) under basic conditions to yield quinoline-4-carboxylic acids. iipseries.org
Palladium-Catalyzed Syntheses: Modern cross-coupling methods provide efficient routes to quinoline and quinolone structures. For instance, palladium-catalyzed carbonylative Sonogashira coupling of a related halo-aniline (2-iodo-5-methoxyaniline) has been used to construct a quinolin-4(1H)-one core. mdpi.com Similarly, palladium-catalyzed cyclopropane (B1198618) ring expansion has been employed to convert N-cyclopropyl-2-haloanilines into 3,4-dihydroquinolin-2(1H)-ones. mdpi.com
| Quinoline Synthesis Method | Reactants with this compound | General Product Type |
| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinoline |
| Doebner-Miller Reaction | α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quinoline |
| Pfitzinger Reaction | Isatin, Base | Quinoline-4-carboxylic Acid Derivative |
| Palladium-Catalyzed Cyclization | Various (e.g., alkynes, acrylamides) | Substituted Quinolines/Quinolones |
Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of vital heterocycles. The Biginelli reaction and related multicomponent reactions are common strategies for their synthesis, often starting from a urea (B33335) or thiourea (B124793) derivative, an aldehyde, and a β-ketoester. researchgate.net While anilines are not direct components in the classical Biginelli reaction, derivatives of this compound can be readily incorporated into pyrimidine-based structures through various cyclocondensation strategies. nih.govscielo.br For example, the amine can be used to form an enamine or an amidine, which then undergoes cyclization with a suitable partner to form the pyrimidine ring. The construction of pyrido[2,3-d]pyrimidines, a related fused-ring system, often involves the condensation of a functionalized pyrimidine with an aniline derivative. mdpi.com
The primary amine group of this compound is readily acylated or amidated to form corresponding amides. This is a fundamental transformation in organic chemistry, often used to protect the amine group, introduce new functional moieties, or build larger molecular frameworks. masterorganicchemistry.com
The reaction typically involves treating the aniline with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. masterorganicchemistry.comorganic-chemistry.org
With Acyl Halides/Anhydrides: This is a direct and often high-yielding method where the amine acts as a nucleophile, displacing the halide or carboxylate leaving group. masterorganicchemistry.com
With Carboxylic Acids: Direct condensation of a carboxylic acid and an amine to form an amide requires the removal of water and often harsh conditions. More commonly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU are used to facilitate the reaction under milder conditions. masterorganicchemistry.comorganic-chemistry.org Boronic acid derivatives have also been developed as catalysts for direct amidation. organic-chemistry.org
Reductive Amidation: A sustainable approach involves the reductive amidation of nitroarenes with acylating agents. For example, a nitro-analogue of this compound could be reacted with an acyl saccharin (B28170) in the presence of a reducing system (e.g., H₂/Pd/C) to directly form the amide in a one-pot process. nih.gov
An iron-catalyzed direct acylation of amines with carboxylic acids has also been reported, although steric hindrance from ortho-substituents (like the cyclopropyl group) can sometimes reduce reaction yields. rsc.org
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the methoxy and amino groups. Their directing effects (ortho, para) will influence the position of incoming electrophiles. The presence of three substituents already on the ring means that regioselectivity is a key consideration.
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can provide a handle for further functionalization via cross-coupling reactions. The synthesis of 4-Chloro-2-cyclopropyl-5-methoxyaniline demonstrates that selective halogenation is achievable. aaronchem.com
Nitration: While the amino group is sensitive to nitrating conditions, it can be protected (e.g., as an amide) to allow for selective nitration of the aromatic ring.
C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. Palladium-catalyzed reactions, in particular, have been developed for the ortho-selective C-H functionalization of arenes, though meta-selective methods remain more challenging. aablocks.com Transition metal-free methods for the para-selective amination of electron-deficient nitroarenes via C-H/N-H cross-coupling have also been developed, highlighting advanced strategies for selective C-N bond formation on aromatic rings. nih.gov
Amidation and Acylation at the Amine Group
Role in the Design and Synthesis of Complex Organic Molecules
As a multifunctional building block, this compound is a valuable precursor for constructing complex organic molecules, particularly those found in pharmaceuticals and agrochemicals. cymitquimica.com The combination of the aniline, the activated aromatic ring, and the cyclopropyl group offers a rich platform for synthetic diversification.
The cyclopropylamine (B47189) moiety itself is a recognized pharmacophore. The strained three-membered ring can introduce conformational rigidity and influence metabolic stability. Its derivatization is a key strategy in medicinal chemistry. For example, N-cyclopropylanilines can undergo irreversible ring-opening upon single-electron oxidation, a property that can be harnessed in synthetic transformations. acs.org The entire this compound scaffold can be incorporated into larger target molecules, such as in the synthesis of pyrazolo[1,5-b]pyridazine (B1603340) derivatives, where it was reacted with a chlorinated precursor to form a more complex product. csic.es
Development of Chemical Probes and Analytical Reagents Based on the Scaffold
Chemical probes are essential tools for interrogating biological systems. olemiss.edu The unique electronic and structural properties of N-cyclopropylanilines make them suitable scaffolds for the development of specialized probes.
Specifically, N-cyclopropylaniline (CPA) and its derivatives, including those with methoxy substituents, have been synthesized and utilized as probes to study the oxidative properties of photosensitizers in aqueous solutions. acs.orgresearchgate.net The mechanism relies on the fact that single-electron transfer (SET) from the aniline nitrogen leads to a radical cation. This intermediate undergoes a rapid and irreversible ring-opening of the cyclopropyl group. acs.org This irreversible transformation provides a clear and measurable endpoint for detecting oxidative events.
By synthesizing analogs with different substituents on the phenyl ring (e.g., electron-donating methoxy groups or electron-withdrawing chloro groups), researchers can tune the oxidation potential of the probe. acs.orgresearchgate.net This allows for the systematic study of how electronic properties affect reaction rates and mechanisms in various chemical and biological systems. The estimated oxidation potential for a 2-methoxyaniline derivative is lower than that of an unsubstituted aniline, making it more susceptible to oxidation, a key feature for a sensitive probe. acs.orgresearchgate.net
| Probe Feature | Rationale | Reference |
| N-Cyclopropylamine Core | Undergoes irreversible ring-opening upon oxidation, providing a distinct reaction signature. | acs.org |
| Aniline Nitrogen | Site of single-electron transfer (SET) to initiate the probe's reaction. | researchgate.net |
| Aromatic Substituents (e.g., -OCH₃) | Tune the redox potential of the probe, allowing for systematic mechanistic studies. | acs.orgresearchgate.net |
Synthesis of Isotopically Labeled Analogs for Mechanistic Studies
Isotopically labeled compounds are indispensable for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure.
General strategies for isotopic labeling can be applied:
Starting Material Substitution: The most straightforward approach is to use a commercially available, isotopically labeled starting material in the synthetic route. For example, a synthesis starting from a labeled nitrobenzene (B124822) or bromo-benzene could be employed.
Reagent-Based Labeling: Introducing the isotope in a specific reaction step. For instance, using labeled reagents for amidation or other functional group transformations. 103.203.175
Hydrogen-Deuterium Exchange: Under certain conditions, acidic protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O.
Patents describing related (hetero)aryl cyclopropylamine compounds note that isotopically labeled versions can be prepared by substituting a readily available isotopically labeled reagent for a non-isotopically labeled one in the disclosed synthetic procedures. google.com Mechanistic studies, such as those investigating ruthenium-catalyzed C-N bond activation, often rely on kinetic isotope effects determined using labeled substrates to support proposed reaction pathways. marquette.edu Similarly, the synthesis of labeled spin traps like 5,5-dimethylpyrroline N-oxide demonstrates that multi-step syntheses can be adapted to incorporate isotopes like ¹⁵N. nih.gov
Applications in Polymer and Material Science
While this compound is categorized by chemical suppliers as a building block for polymer science and materials, specific, in-depth research detailing its direct polymerization or incorporation into functional materials is not extensively available in peer-reviewed literature. bldpharm.combldpharm.com However, the unique combination of its functional groups—a cyclopropyl ring and a methoxy group on an aniline core—allows for informed predictions of its potential utility in creating advanced polymers and materials. The properties of such materials can be inferred from studies on analogous substituted anilines.
The primary application envisioned for this compound is as a monomer for creating substituted polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by adding substituents to the aniline ring. The methoxy and cyclopropyl groups on this compound would be expected to modulate the electronic, morphological, and solubility characteristics of the resulting polymer.
Influence of the Methoxy Group:
The electron-donating nature of the methoxy (-OCH₃) group has a significant impact on the polymerization of anilines and the properties of the resulting polymers. Research on methoxy-substituted anilines, such as 2-methoxyaniline, provides several key insights:
Enhanced Polymerization: The methoxy group activates the aniline monomer, which can lead to a more efficient electropolymerization process by lowering the monomer's oxidation potential. nih.gov
Increased Solubility: Polymers derived from methoxy-substituted anilines often exhibit improved solubility in common organic solvents compared to unsubstituted polyaniline. researchgate.net This enhanced processability is a critical advantage for fabricating polymer-based devices.
Modified Electronic Properties: The methoxy group enriches the electron density of the polymer backbone, making it more like a Lewis base. This property has been leveraged to create poly(2-methoxyaniline)-based sensors for acidic gases like sulfur dioxide (SO₂). nih.gov The polymer can function as both a sensing material at low gas concentrations and an adsorbent at higher concentrations. nih.gov
Photoactive and Conductive Films: Polymers like poly(p-anisidine), derived from 4-methoxyaniline, have been used to create photoactive composite films. When combined with photoactive proteins like Photosystem I, these polymers facilitate charge transfer, demonstrating their potential in biohybrid renewable energy applications. rsc.org
The table below summarizes findings from research on poly(2-methoxyaniline) (POMA), a structural analogue relevant to polymers potentially derived from this compound.
nih.govnih.govnih.govresearchgate.netresearchgate.net| Property/Application | Research Finding | Reference |
|---|---|---|
| Monomer Oxidation Potential | The initiation oxidation potential for 2-methoxyaniline (0.73 V) is lower than that of unsubstituted aniline, indicating the activating effect of the methoxy group. | |
| Polymer Morphology | Substituted polyanilines, including POMA, feature larger porosities compared to unsubstituted PANI, which is attributed to the presence of side groups. | |
| Gas Sensing | POMA-based sensors show high sensitivity and selectivity for sulfur dioxide (SO₂), functioning as a sensing material at concentrations of 50–250 ppm. | |
| Formation Mechanism | During template synthesis, oxidized 2-methoxyaniline molecules first adsorb onto a polycarbonate surface before recombining to form nanotubes, a different mechanism than for unsubstituted aniline. | |
| Solubility | The methoxy group can increase the solubility of the corresponding polyaniline in common organic solvents. |
Influence of the Cyclopropyl Group:
The impact of a C-cyclopropyl group on the properties of polyanilines is less documented than that of a methoxy group. Most available research focuses on N-cyclopropylanilines, where the cyclopropyl group is attached to the nitrogen atom. In these compounds, the cyclopropyl ring undergoes irreversible ring-opening upon single-electron oxidation. acs.org This characteristic makes N-cyclopropylanilines useful as probes for studying oxidative chemical and enzymatic systems. acs.org
If the C-cyclopropyl group in this compound were to exhibit similar reactivity under the oxidative conditions of polymerization, it could introduce cross-linking or alternative chain structures. Conversely, if the ring remains stable, it would act as a bulky, non-planar substituent that could:
Disrupt polymer chain packing, potentially increasing solubility and affecting morphology.
Introduce strain and unique stereoelectronic properties to the polymer backbone.
The table below outlines the potential contributions of each functional group of this compound to polymer properties, based on analogous compounds.
nih.govresearchgate.netacs.org| Functional Group | Position | Potential Effect on Polymer Properties | Basis of Projection |
|---|---|---|---|
| Methoxy (-OCH₃) | C5 (meta to amine) | Enhances solubility; lowers oxidation potential for polymerization; modifies electronic properties for sensing applications. | |
| Cyclopropyl | C2 (ortho to amine) | Acts as a bulky group disrupting chain packing, potentially increasing solubility; may introduce unique reactivity if the ring opens upon oxidation. |
Future Research Perspectives and Interdisciplinary Frontiers
Advancements in Asymmetric Synthesis of Cyclopropyl-Substituted Anilines
The generation of enantiomerically pure cyclopropyl-substituted anilines is critical for their application in pharmaceuticals and chiral materials. Future research is poised to build upon recent breakthroughs in asymmetric catalysis to afford precise stereocontrol.
A key area of development is the use of chiral catalysts in photocycloaddition reactions. Recent studies have demonstrated that chiral hydrogen-bonding catalysts can facilitate asymmetric [3+2] photocycloadditions with cyclopropylamines. rsc.org This strategy has proven effective for creating chiral cyclopentylamine (B150401) derivatives, including those with all-carbon quaternary stereocenters, from readily available starting materials. rsc.org For instance, the reaction of N-cyclopropyl arylamines with various electron-rich olefins has yielded products with high enantiomeric excess (ee). rsc.org Future work could adapt these methodologies specifically for 2-cyclopropyl-5-methoxyaniline, exploring the influence of its specific substitution pattern on stereoselectivity. The development of novel chiral phosphoric acids and other organocatalysts that can operate under mild, metal-free conditions is a particularly promising frontier, aligning with the principles of green chemistry. mdpi.com
Research has also demonstrated the synthesis of enantiopure cyclopropyl (B3062369) esters from biorenewable resources, which can then be converted into valuable chiral building blocks like (1R,2R)-trans-2-aminomethylcyclopropanecarboxylic acid. researchgate.net Exploring pathways to integrate this compound into such syntheses could open up new families of complex chiral molecules.
Table 1: Examples of Asymmetric Cycloadditions with N-Cyclopropyl Arylamines
| Arylamine Substrate | Olefin Partner | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-cyclopropyl arylamines | 3-methylene-isoindolin-1-ones | Chiral H-bonding Catalyst | Substituted Cyclopentylamines | 90-94% | rsc.org |
| N-cyclopropyl 2,5-dimethoxyaniline | 3-methylene-isoindolin-1-ones | Chiral H-bonding Catalyst | Substituted Cyclopentylamines | Moderate | rsc.org |
Exploration of Novel Catalytic Systems and Reaction Methodologies
The reactivity of the cyclopropyl ring in cyclopropylanilines, particularly its propensity for ring-opening upon one-electron oxidation, makes it a versatile three-carbon synthon. beilstein-journals.org The development of new catalytic systems to harness this reactivity is a major research thrust.
Visible light photoredox catalysis has emerged as a powerful tool for generating amine radical cations from cyclopropylanilines, which can then undergo intermolecular [3+2] annulation with alkenes and alkynes. beilstein-journals.org These reactions, often using ruthenium or iridium-based photocatalysts, proceed under mild conditions and show significant tolerance for various functional groups. beilstein-journals.orgresearchgate.net Further investigation into catalysts like Ru(bpz)₃(PF₆)₂ could optimize yields and expand the substrate scope for reactions involving electron-rich anilines like this compound. beilstein-journals.org
Electrocatalysis represents another innovative frontier. Redox-neutral intermolecular [3+2] annulation of N-cyclopropylanilines with alkenes has been achieved through direct electrolysis. rsc.org This method avoids the need for chemical oxidants and reductants, offering a greener synthetic route. Investigating the electrochemical behavior of this compound and optimizing reaction conditions could provide efficient access to novel aniline-substituted five-membered carbocycles. rsc.org
Additionally, metal-catalyzed multicomponent reactions, particularly those employing rhodium(II) complexes, offer a pathway to construct complex molecules in a single pot with high stereoselectivity. researchgate.net
Table 2: Emerging Catalytic Methodologies for Cyclopropylaniline Reactions
| Methodology | Catalyst Type | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Visible Light Photocatalysis | Ruthenium or Iridium Complexes | [3+2] Annulation | Mild conditions, good functional group tolerance | beilstein-journals.org |
| Electrocatalysis | Electrode-based (redox neutral) | [3+2] Annulation | Avoids chemical reagents, green chemistry | rsc.org |
| Metal-Catalysis | Rhodium(II) Complexes | Multicomponent Reactions | High stereoselectivity, one-pot synthesis | researchgate.net |
Integration with Machine Learning for Predictive Chemistry and Materials Design
The intersection of machine learning (ML) and chemistry is creating powerful new paradigms for accelerating scientific discovery. nih.gov For a molecule like this compound, ML can be applied across the research and development lifecycle.
In the realm of reaction development, ML models can predict the performance of catalysts and optimize reaction conditions far more efficiently than traditional trial-and-error experimentation. asiaresearchnews.com For instance, a library of potential catalysts can be computationally screened, with ML algorithms identifying the most promising candidates for synthesizing or functionalizing cyclopropyl-substituted anilines. asiaresearchnews.com These models can be trained on datasets that include both experimental results and theoretical calculations to predict outcomes like reaction yield or stereoselectivity. scielo.br
Furthermore, Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can predict the physicochemical properties of novel derivatives of this compound before they are synthesized. scielo.br By inputting molecular descriptors, these models can forecast properties relevant to materials science, such as electronic and optical characteristics. acs.org This predictive capability is crucial for in silico screening of large numbers of candidate molecules for specific applications, saving significant time and resources. acs.org Explainable ML models can also provide insights into the underlying chemical mechanisms, for example, by correlating specific molecular features with a predicted property, thereby enhancing fundamental chemical understanding. acs.org
Potential in Advanced Functional Materials Development
The unique electronic and structural features of this compound make it and its derivatives attractive candidates for the development of advanced functional materials.
One area of exploration is in the field of liquid crystals. smolecule.com The rigid aromatic core combined with the specific stereochemistry and electronic influence of the cyclopropyl and methoxy (B1213986) groups could be leveraged to design molecules that exhibit desirable mesophases and electro-optical properties for use in displays and sensors.
Moreover, the aniline (B41778) moiety is a well-known component of conducting polymers and electroactive materials. The introduction of the cyclopropyl group can subtly tune the electronic properties, such as the oxidation potential, of the aniline unit. acs.org This tuning is critical for designing new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org The methoxy group further modifies these electronic properties through its electron-donating nature. acs.org Research focused on polymerizing derivatives of this compound or incorporating it as a building block into larger conjugated systems could lead to materials with novel charge-transport and photophysical characteristics. The potential for these molecules to act as building blocks for chiral materials, leveraging advancements in asymmetric synthesis, could also lead to new functional materials with unique optical activity. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropyl-5-methoxyaniline, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, cyclopropane ring introduction can be achieved via [2+1] cycloaddition using diazo compounds. Validate reaction efficiency using high-performance liquid chromatography (HPLC) to monitor intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure reproducibility by documenting catalyst loading, solvent systems, and reaction time/temperature gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Analyze / spectra to confirm cyclopropane ring protons (δ ~0.5–1.5 ppm) and methoxy group resonance (δ ~3.7 ppm).
- HPLC : Use a C18 column with methanol/water mobile phase (70:30) to assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]) with theoretical values (m/z = 163.10).
Reference standards and spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring stability during synthesis under varying reaction conditions?
- Methodological Answer : Cyclopropane rings are sensitive to thermal and oxidative stress. To enhance stability:
- Temperature Control : Maintain reactions below 60°C to prevent ring-opening side reactions.
- Catalyst Selection : Use Pd(PPh) for cross-coupling to minimize side-product formation.
- Computational Modeling : Apply density functional theory (DFT) to predict ring strain and transition states. Validate experimentally via kinetic studies and in-situ IR monitoring .
Q. How should contradictions in reported bioactivity data for this compound derivatives be addressed?
- Methodological Answer : Contradictions often arise from assay variability or impurity-driven artifacts. Mitigate by:
- Meta-Analysis : Systematically compare datasets across studies using tools like PRISMA guidelines.
- Replication : Repeat bioassays under standardized conditions (e.g., cell line authentication, solvent controls).
- Purity Reassessment : Re-analyze compounds from conflicting studies via HPLC-MS to detect batch-specific impurities .
Methodological Rigor & Data Analysis
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Follow the "Experimental" guidelines from Beilstein Journal of Organic Chemistry:
Q. How can multivariate analysis resolve complex structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Apply partial least squares regression (PLS-R) or machine learning models to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity. Use cross-validation (k-fold) to assess model robustness. Tools like SIMCA or Python’s scikit-learn are recommended. Publish full datasets and code for transparency .
Literature Review & Ethical Considerations
Q. What systematic approaches are recommended for reviewing literature on cyclopropane-containing anilines?
- Methodological Answer : Use databases like PubMed, SciFinder, and CAS Content Collection with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., BenchChem). Track citation chains to identify foundational studies .
Q. How can researchers avoid duplication and ensure ethical data reporting?
- Methodological Answer :
- Pre-Submission Checks : Use plagiarism detection software (e.g., iThenticate) and disclose all prior communications.
- Data Sharing : Deposit raw spectra, chromatograms, and assay data in repositories like Zenodo or ChemRxiv.
- Ethics Statements : Declare conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
